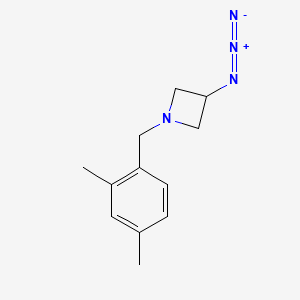

3-Azido-1-(2,4-dimethylbenzyl)azetidine

Overview

Description

Molecular Structure Analysis

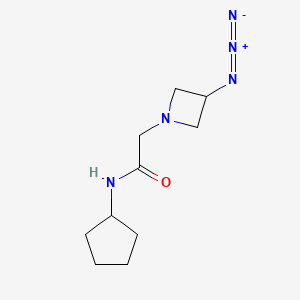

The molecular structure of 3-Azido-1-(2,4-dimethylbenzyl)azetidine is characterized by a four-membered azetidine ring with a 2,4-dimethylbenzyl group and an azido group attached.Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The systematic thermal behaviors of 3-Azido-1-(2,4-dimethylbenzyl)azetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that it has a low melting temperature at 78 °C .Scientific Research Applications

Potential Applications of Azido Compounds and Azetidine Derivatives in Scientific Research

Antiretroviral Drug Development : Azido compounds, like Zidovudine (AZT), have been pivotal in the development of antiretroviral drugs for the treatment of HIV/AIDS. Zidovudine, a thymidine analogue, demonstrates the utility of azido groups in inhibiting reverse transcriptase enzymes of HIV, highlighting the potential of related azido compounds in therapeutic applications (Langtry & Campoli-Richards, 1989).

Polypharmacology and Multi-Target-Directed Ligands (MTDLs) : The azido group, as part of the pharmacophore in compounds like Zidovudine, is instrumental in the development of MTDLs for AIDS therapy. This approach, utilizing molecular hybridization, allows for the creation of compounds with antiretroviral activity targeting different steps of the HIV-1 replication cycle, demonstrating the versatility of azido compounds in drug design (Bianco et al., 2022).

Aziridine Alkaloids in Drug Discovery : Natural and synthetic aziridine alkaloids have shown significant biological activities, including antitumor, antimicrobial, and antibacterial effects. Research on these compounds underscores the importance of aziridine and azetidine moieties in developing new therapeutic agents, suggesting potential areas of application for 3-Azido-1-(2,4-dimethylbenzyl)azetidine in exploring novel treatments (Ismail, Levitsky, & Dembitsky, 2009).

Epigenetic Modulation and Cancer Therapy : Azacitidine, a nucleoside analogue, illustrates the role of such compounds in treating myelodysplastic syndromes (MDS) and acute myeloid leukaemia (AML) through epigenetic modulation. This suggests the exploration of azetidine derivatives in epigenetic therapies could be a valuable research direction (Fenaux & Adès, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-azido-1-[(2,4-dimethylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-3-4-11(10(2)5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCXWZCFNRDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

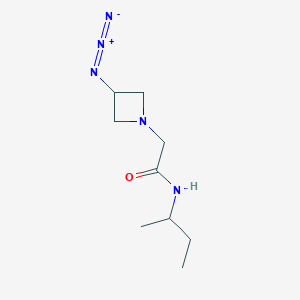

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.